

Technical Monograph: 4-(2-Hydroxyethoxy)phenol (CAS 13427-53-7)

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Compound of Interest

Compound Name: 4-(2-Hydroxyethoxy)phenol

CAS No.: 13427-53-7

Cat. No.: B1278160

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Executive Summary

4-(2-Hydroxyethoxy)phenol (4-HEP), commonly known as Hydroquinone Mono-Hydroxyethyl Ether, represents a critical scaffold in both dermatological pharmacology and advanced polymer chemistry.^[1] Unlike its parent compound hydroquinone, which faces regulatory scrutiny due to cytotoxicity, 4-HEP offers a balanced profile of stability and bioavailability.

This guide addresses the "black box" often surrounding the practical handling of CAS 13427-53-7. We move beyond basic datasheets to provide a self-validating framework for synthesis, characterization, and functional validation, specifically targeting its utility as a tyrosinase inhibitor in depigmentation therapeutics.

Part 1: Molecular Identity & Physicochemical Profiling

Before initiating wet chemistry, the material must be profiled to establish a baseline for purity and behavior. 4-HEP is an unsymmetrical ether, possessing both a phenolic hydroxyl (acidic, reactive) and an aliphatic primary hydroxyl (nucleophilic, hydrogen bonding).

Table 1: Physicochemical Specifications

Property	Specification	Technical Note
CAS Number	13427-53-7	
IUPAC Name	4-(2-Hydroxyethoxy)phenol	
Molecular Formula	C ₈ H ₁₀ O ₃	MW: 154.16 g/mol
Appearance	White to off-white crystalline powder	Discoloration (pink/brown) indicates oxidation to quinones.[1]
Melting Point	100°C – 104°C	Sharp range indicates high purity (>99%).[1]
Solubility	Soluble: Ethanol, Methanol, Warm Water Insoluble: Hexane, Toluene	Recrystallization is best achieved from water due to the steep solubility/temperature gradient.
pKa	~9.9 (Phenolic OH)	Critical for HPLC method development (pH control).[1]

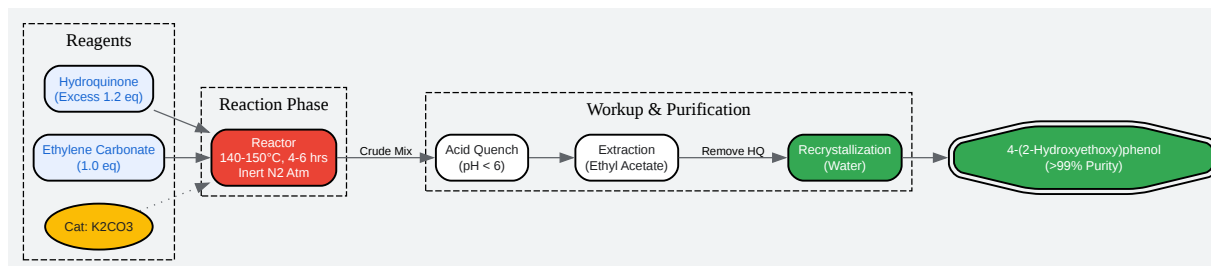
Part 2: Synthetic Routes & Process Chemistry[1][2]

While industrial synthesis often utilizes Ethylene Oxide (EO), this route is hazardous and requires high-pressure reactors unsuitable for many research labs.[1] A superior, "green chemistry" approach utilizes Ethylene Carbonate.[1] This method avoids gaseous reagents and proceeds with high selectivity for the mono-substituted product.[1]

Mechanistic Causality

The reaction relies on the nucleophilic attack of the phenoxide ion on the alkylene carbonate. Using a mild base (K₂CO₃) and specific stoichiometric control prevents the formation of the di-substituted byproduct (Hydroquinone bis(2-hydroxyethyl) ether).[1]

Graphviz Diagram 1: Synthesis Workflow



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Caption: Selective mono-alkylation pathway using Ethylene Carbonate. The excess Hydroquinone suppresses di-substitution and is removed during aqueous workup.

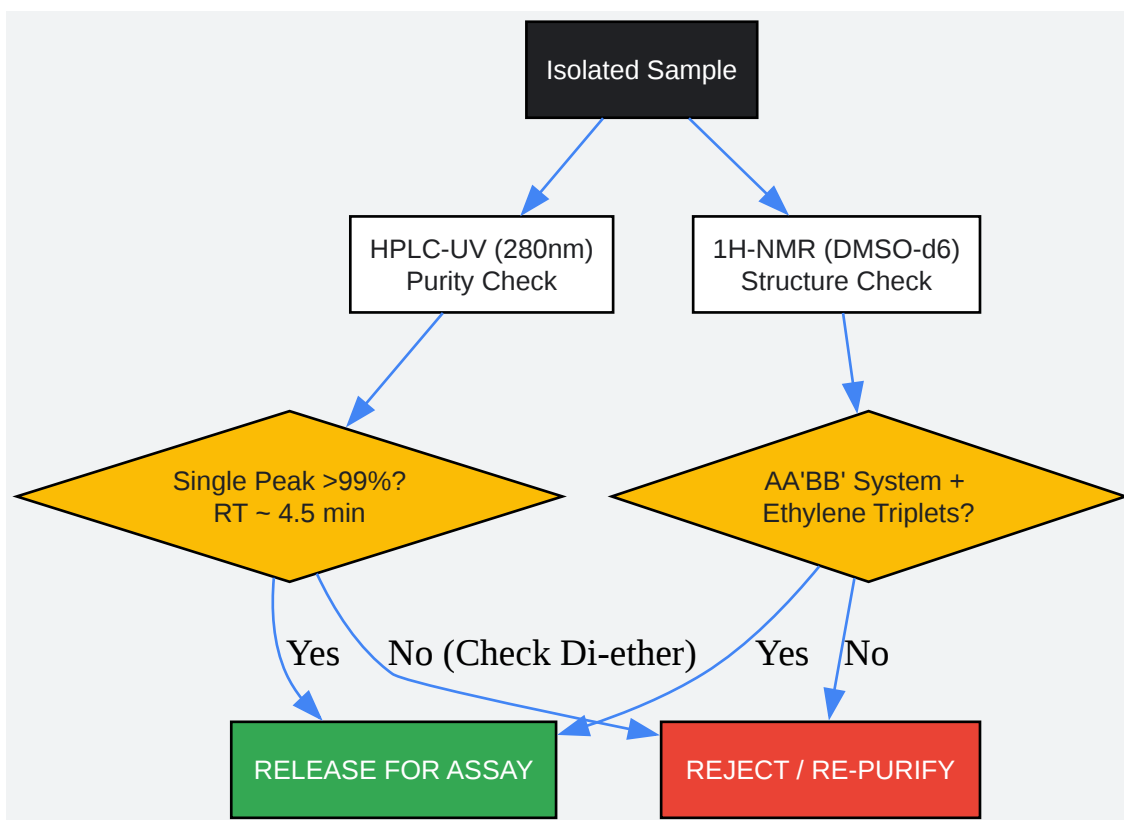
Validated Synthesis Protocol

- Charge: In a 3-neck flask equipped with a mechanical stirrer and nitrogen inlet, charge Hydroquinone (1.2 eq), Ethylene Carbonate (1.0 eq), and K_2CO_3 (0.05 eq).
- Reaction: Heat to 145°C. The melt will evolve CO_2 .^[1] Monitor via TLC (Mobile Phase: EtOAc/Hexane 1:1).^[1]
- Endpoint: Reaction is complete when Ethylene Carbonate is consumed.^[1]
- Workup: Cool to 80°C. Add water (5 volumes). Acidify to pH 5 with dilute HCl to neutralize the phenolate.
- Purification: Cool slowly to 4°C. The unreacted Hydroquinone remains largely in solution or can be washed away, while 4-HEP crystallizes.^[1] Recrystallize from water to remove trace salts.^[1]

Part 3: Analytical Characterization Strategy

Trustworthiness in data comes from orthogonal validation.[1] We utilize HPLC for purity and NMR for structural confirmation.[1]

Graphviz Diagram 2: Analytical Decision Tree



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Caption: Orthogonal testing workflow. HPLC confirms absence of starting material (HQ); NMR confirms mono-substitution pattern.[1]

HPLC Method (Reverse Phase)

This method separates the hydrophilic Hydroquinone from the target 4-HEP and the lipophilic di-substituted byproduct.[1]

- Column: C18 (e.g., Zorbax SB-C18), 4.6 x 150 mm, 5 μ m.
- Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
- Mobile Phase B: Acetonitrile.[1][2]

- Gradient: 5% B to 60% B over 15 minutes.
- Flow Rate: 1.0 mL/min.[1][3]
- Detection: UV @ 280 nm (Absorption max of phenol ring).[1]
- Expected Retention:
 - Hydroquinone: ~2.5 min
 - 4-HEP: ~4.5 min
 - Bis-ether byproduct: ~8.0 min[1]

¹H-NMR Interpretation (DMSO-d₆, 400 MHz)

The spectrum is distinct.[1] Verify the following signals to confirm the structure:

- δ 8.8 ppm (s, 1H): Phenolic -OH (Exchangeable).[1]
- δ 6.7 – 6.8 ppm (m, 4H): Aromatic protons.[1] Appears as a characteristic AA'BB' system, indicating para-substitution.[1]
- δ 4.8 ppm (t, 1H): Aliphatic -OH (Exchangeable).[1]
- δ 3.8 – 3.9 ppm (t, 2H): -O-CH₂-CH₂-OH (Ether linkage).[1]
- δ 3.6 – 3.7 ppm (m, 2H): -O-CH₂-CH₂-OH (Adjacent to hydroxyl).[1]

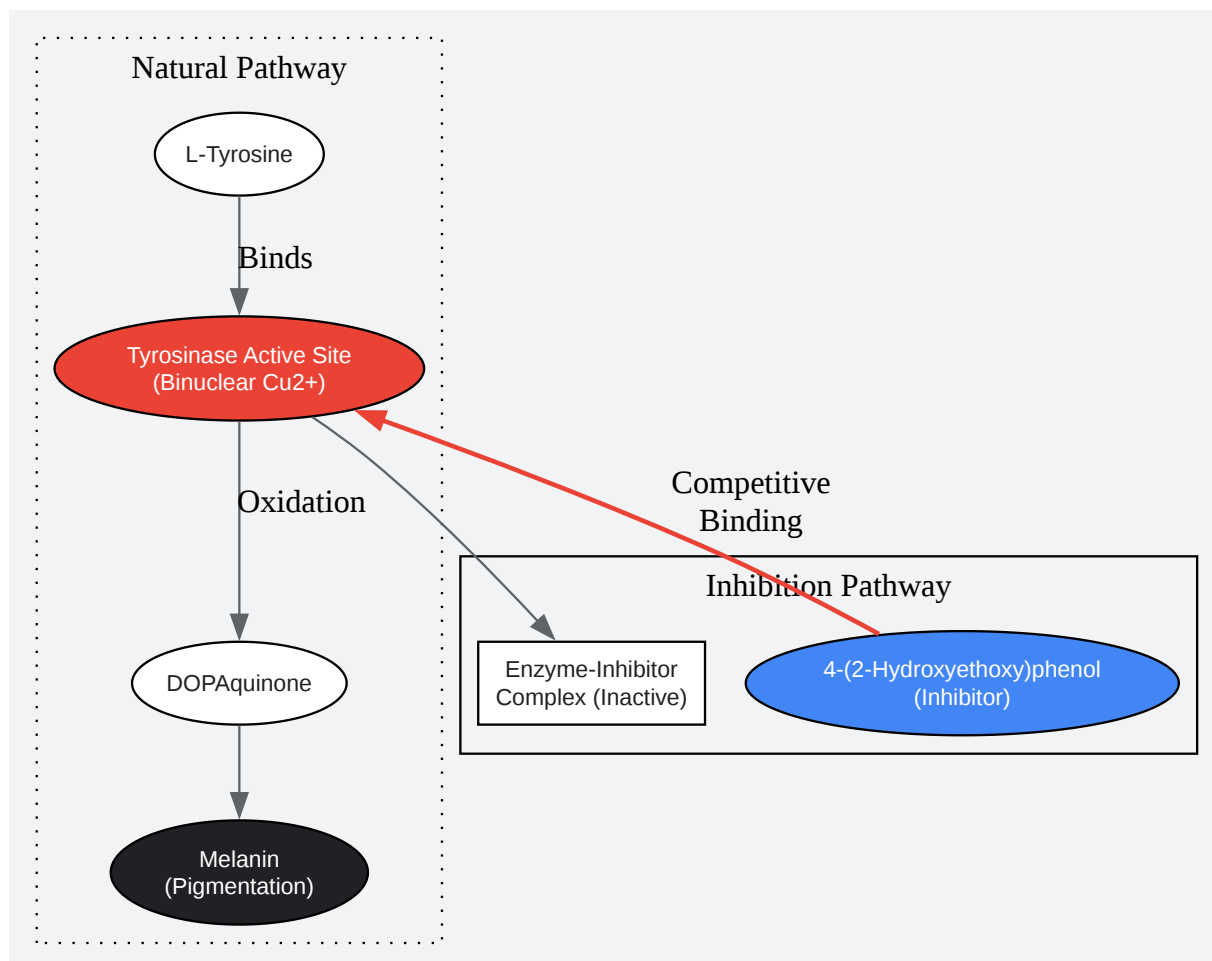
Part 4: Functional Application - Tyrosinase Inhibition[1][5]

The primary pharmaceutical interest in 4-HEP is its ability to inhibit Tyrosinase, the rate-limiting enzyme in melanin synthesis. Unlike Hydroquinone, which can cause permanent depigmentation (leukoderma) via melanocyte toxicity, 4-HEP acts as a competitive inhibitor with a better safety profile.[1]

Mechanism of Action

4-HEP mimics the structure of Tyrosine.[1] It enters the active site of Tyrosinase, chelating or interacting with the binuclear Copper (Cu) center, thereby preventing the oxidation of Tyrosine to DOPAquinone.

Graphviz Diagram 3: Inhibition Mechanism



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Caption: Competitive inhibition model. 4-HEP occupies the Cu-active site, blocking L-Tyrosine access and halting the melanogenesis cascade.

Standardized Inhibition Assay Protocol

To determine the IC₅₀ of your synthesized batch:

- Reagents:
 - Phosphate Buffer (0.1 M, pH 6.8).[1]
 - Mushroom Tyrosinase (Sigma T3824), 1000 U/mL.[1]
 - Substrate: L-DOPA (2 mM).[1]
 - Test Compound: 4-HEP (Serial dilutions: 10 μ M – 1000 μ M).[1]
- Procedure:
 - In a 96-well plate, add 140 μ L Buffer + 20 μ L Enzyme + 20 μ L Test Compound.
 - Incubate at 25°C for 10 minutes (allows inhibitor binding).[1]
 - Add 20 μ L L-DOPA substrate to initiate reaction.[1]
- Measurement:
 - Monitor Absorbance at 475 nm (formation of Dopachrome) kinetically for 10 minutes.
- Calculation:
 - % Inhibition = $\frac{\text{ngcontent-ng-c2307461527} - \text{ngghost-ng-c2764567632}}{\text{ngcontent-ng-c2307461527}} \times 100$ class="inline ng-star-inserted">
 - Plot Log[Concentration] vs. % Inhibition to derive IC₅₀.[1]

Part 5: Safety & Toxicology

While safer than Hydroquinone, 4-HEP requires standard laboratory precautions.[1]

- GHS Classification: Warning.[1]
- Hazard Statements: H319 (Causes serious eye irritation).[1]

- Handling: Wear nitrile gloves and safety goggles.[1] Avoid dust generation.[1][4]
- First Aid: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present.[1]

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